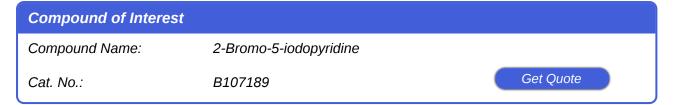


# Physical and chemical properties of 2-Bromo-5iodopyridine

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# An In-depth Technical Guide to 2-Bromo-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Bromo-5-iodopyridine**. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the field of medicinal chemistry and materials science.

## **Core Properties of 2-Bromo-5-iodopyridine**

**2-Bromo-5-iodopyridine** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective functionalization through various crosscoupling reactions.

### **Physical Properties**

The physical characteristics of **2-Bromo-5-iodopyridine** are summarized in the table below. The compound is a solid at room temperature, appearing as a white to off-white or grayish-white powder.[1] It has poor solubility in water but is soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, methanol, and ethanol.[1]



Property	Value	Reference
Appearance	White to off-white/grayish- white solid powder	[1]
Molecular Formula	C₅H₃BrlN	[1][2]
Molecular Weight	283.89 g/mol	[1][2]
Melting Point	121-123 °C	[1][3][4]
Boiling Point	278.6 ± 20.0 °C (Predicted)	[5]
Density	2.3 g/cm <sup>3</sup>	[1]
Solubility	Poorly soluble in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate, Methanol, Ethanol	[1]

## **Chemical and Spectroscopic Properties**

The chemical identifiers and reactivity profile of **2-Bromo-5-iodopyridine** are crucial for its application in synthesis.



Property	Value	Reference
CAS Number	73290-22-9	[1][2]
IUPAC Name	2-bromo-5-iodopyridine	
InChI Key	LLKRSJVPTKFSLS- UHFFFAOYSA-N	_
SMILES	Brc1ccc(I)cn1	-
Reactivity	The iodine and bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki coupling. The C-I bond is generally more reactive than the C-Br bond, allowing for sequential and site-selective reactions.	[1]
Stability	Stable under recommended storage conditions. It is sensitive to light and should be stored in a cool, dry, dark place away from oxidizing agents.	[1]

### **Spectral Data**

Detailed spectral analysis is essential for the characterization of **2-Bromo-5-iodopyridine**. While specific experimental spectral data is not readily available from the conducted searches, the expected regions for key signals are discussed below.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronegativity and position of the bromine and iodine substituents.



Proton Position	Expected Chemical Shift (ppm)	Expected Multiplicity
H-3	(Data not available)	Doublet of doublets (dd)
H-4	(Data not available)	Doublet of doublets (dd)
H-6	(Data not available)	Doublet (d)

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C-2 and C-5) are expected to have their chemical shifts significantly influenced.

Carbon Position	Expected Chemical Shift (ppm)
C-2	(Data not available)
C-3	(Data not available)
C-4	(Data not available)
C-5	(Data not available)
C-6	(Data not available)

### Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C=N stretching and bending vibrations of the pyridine ring, as well as vibrations corresponding to the C-Br and C-I bonds.



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
Aromatic C-H stretch	3100 - 3000
C=N/C=C ring stretch	1600 - 1400
C-H in-plane bend	1300 - 1000
C-H out-of-plane bend	900 - 650
C-Br stretch	(Data not available)
C-I stretch	(Data not available)

## **Synthesis and Experimental Protocols**

There are two primary synthetic routes reported for the preparation of **2-Bromo-5-iodopyridine**. The selection of a particular method may depend on the availability of starting materials and desired scale.

# Synthesis from 2-Amino-5-iodopyridine (Sandmeyer-type Reaction)

This protocol involves the diazotization of 2-amino-5-iodopyridine followed by a Sandmeyertype reaction.

### Experimental Protocol:

- Dissolution: Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL) in a flask.
- Cooling: Cool the mixture in an ice bath to maintain a low temperature.
- Bromine Addition: Slowly add bromine (3 mL) dropwise to the cooled mixture.
- Diazotization: Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[3]



- Neutralization: After the addition is complete, add a solution of sodium hydroxide (16 g) in water (40 mL).[3]
- Precipitation and Extraction: A brown solid will precipitate. Extract the mixture with dichloromethane (50 mL).
- Work-up: Combine the organic phases, wash sequentially with water and saturated saline, and then dry over anhydrous magnesium sulfate.
- Purification: Concentrate the solution under reduced pressure to yield the final product, 2bromo-5-iodopyridine. A typical yield for this procedure is around 78%.[3]



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Synthesis of **2-Bromo-5-iodopyridine** from 2-Amino-5-iodopyridine.

# Synthesis from 2,5-Dibromopyridine (Halogen Exchange)

This method utilizes a halogen-metal exchange followed by iodination, offering good regioselectivity.

#### Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve 2,5dibromopyridine in an appropriate anhydrous solvent (e.g., THF or diethyl ether).
- Cooling: Cool the solution to a very low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to avoid side reactions.[1]
- Lithiation: Slowly add n-butyllithium (n-BuLi) to the solution. The amount should be carefully controlled to achieve selective debromination at the 5-position.[1] This step forms the corresponding aryllithium reagent.



- Iodination: Add a solution of iodine (I2) to the reaction mixture.
- Quenching: After the reaction is complete, quench any unreacted iodine by adding a solution of sodium thiosulfate.[1]
- Work-up and Purification: Perform a standard aqueous work-up, extract the product with an
  organic solvent, dry the organic layer, and purify the product, for example, by column
  chromatography.



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Synthesis of **2-Bromo-5-iodopyridine** from 2,5-Dibromopyridine.

## **Applications in Research and Development**

**2-Bromo-5-iodopyridine** is a key intermediate in the synthesis of a wide range of functional molecules.[1]

- Pharmaceutical Synthesis: It is extensively used for the structural modification of pyridine-containing drug molecules.[1] The differential reactivity of the C-I and C-Br bonds allows for sequential Suzuki couplings, enabling the synthesis of complex biaryl and heteroaryl compounds.[1] These structures are foundational to many therapeutic agents, including potential anti-cancer and antimicrobial drugs.
- Medicinal Chemistry: The compound is a valuable tool for investigating structure-activity relationships (SAR) of bioactive molecules, such as non-nucleoside adenosine kinase inhibitors.[3]
- Materials Science: It is used in the development of fluorescent compounds like substituted terpyridines, bipyridines, and phenanthrolines, which have applications in organic electronics and sensor technology.[3]

## Safety and Handling



**2-Bromo-5-iodopyridine** is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.
- Storage: Keep the container tightly sealed and store in a cool, dry, and dark place. It is light-sensitive and should be kept away from oxidizing agents.[1]

This guide provides a foundational understanding of **2-Bromo-5-iodopyridine** for its effective use in a research and development setting. For further information, consulting the primary literature and safety data sheets (SDS) from suppliers is recommended.

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